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Introduction
YM-08 is a synthetic, blood-brain barrier-permeable small molecule inhibitor of Heat Shock

Protein 70 (Hsp70). It was developed as a neutral analog of the promising but CNS-

impermeable Hsp70 inhibitor, MKT-077.[1][2] The rationale behind the design of YM-08 was to

improve the physicochemical properties of MKT-077 to allow for its use as a potential

therapeutic agent for neurodegenerative diseases, particularly tauopathies like Alzheimer's

disease, by enabling it to cross the blood-brain barrier.[1][2] YM-08 has demonstrated the

ability to bind to Hsp70, reduce pathogenic tau levels in brain slices, and exhibit favorable

pharmacokinetic properties in vivo, making it a significant lead compound for the development

of CNS-active Hsp70 inhibitors.[1][2]

Physicochemical Properties
The key innovation in the design of YM-08 was the replacement of the cationic pyridinium

group in MKT-077 with a neutral pyridine moiety. This modification significantly altered the

compound's predicted physicochemical properties, making it more suitable for CNS

penetration.[1]
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Property MKT-077 YM-08

Chemical Structure Cationic Pyridinium Neutral Pyridine

Molecular Formula C19H17N3OS2 C19H17N3OS2

Molecular Weight 367.49 g/mol 367.49 g/mol

clogP (predicted) -0.9 3.8

tPSA (predicted) 26.6 35.9

Synthesis
The synthesis of YM-08 was achieved with an overall yield of approximately 25%, starting from

a common intermediate also utilized in the synthesis of MKT-077 and its analogs.[1]

Synthetic Workflow

Synthetic Route to YM-08

Common Intermediate 5 (YM-03)

YM-08

Reaction

Pyridine-2-carbaldehyde,
Piperidine, Acetonitrile

Conditions

Click to download full resolution via product page

Caption: Synthetic route to the neutral compound YM-08.

Biological Activity and Mechanism of Action
YM-08 functions as an inhibitor of Hsp70, a molecular chaperone involved in protein folding

and degradation.[2] By inhibiting Hsp70, YM-08 promotes the degradation of Hsp70 client
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proteins, including the microtubule-associated protein tau, which is implicated in the pathology

of Alzheimer's disease and other tauopathies.[1][3]

Signaling Pathway

Mechanism of Action of YM-08
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Caption: YM-08 inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data
In Vitro Hsp70 Binding Affinity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3689201/
https://www.researchgate.net/publication/235893276_Synthesis_and_Initial_Evaluation_of_YM-08_a_Blood-Brain_Barrier_Permeable_Derivative_of_the_Heat_Shock_Protein_70_Hsp70_Inhibitor_MKT-077_Which_Reduces_Tau_Levels
https://www.benchchem.com/product/b12086332?utm_src=pdf-body-img
https://www.benchchem.com/product/b12086332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12086332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound IC50 (µM)

YM-08 0.61

YM-01 3.2

MKT-077 6.4

Competitive binding assays were performed using human Hsc70/HSPA8.[4]

In Vitro Anti-cancer Activity
Cell Line

IC50 (µM) - MKT-
077

IC50 (µM) - YM-01 IC50 (µM) - YM-08

MDA-MB-231 1.4 2.0 8.5

MCF10A 3.0 3.3 7.8

MCF7 2.2 5.2 10.5

Cells were treated with the compounds for 72 hours.[4]

Tau Degradation in HeLaC3 Cells
Compound (30 µM) % Degradation of p-tau/total tau (24h)

YM-08 42 / 64

MKT-077 88 / 89

YM-01 81 / 80

[4]

Pharmacokinetics in Mice
YM-08 exhibits blood-brain barrier permeability in mice, a key feature that distinguishes it from

MKT-077 and YM-01.[4]
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Parameter Value

Dose 6.6 mg/kg (i.v.)

Cmax (brain) 4 µg/g

t1/2 (brain) 6.8 h

AUCinf (brain) 260 ng·h/g

Brain/Plasma Ratio > 0.25 for 18 h

Pharmacokinetic studies were conducted in CD1 mice.[1][2]

Experimental Protocols
Synthesis of YM-08
The detailed synthetic protocol for YM-08 is described in Miyata et al., 2013.[1] The general

procedure involves the reaction of the common intermediate 5 (YM-03) with pyridine-2-

carbaldehyde in the presence of piperidine in acetonitrile.[1]

Hsp70 ATPase Assay
Single turnover ATPase assays were performed using purified yeast Ssa1p and Hlj1p to assess

the effect of YM-08 on Hsp70 ATPase activity. The detailed methodology is available in the

supporting information of the primary publication.[1]

Hsp70 Binding Assay
The binding affinity of YM-08 to Hsp70 was determined through competitive binding assays

using denatured luciferase or human 4R0N tau.[1]

Cell Culture and Tau Degradation Assay
HeLaC3 cells stably overexpressing human 4R0N tau were treated with YM-08, MKT-077, or

YM-01. The levels of phosphorylated and total tau were quantified to determine the extent of

tau degradation.[1]

Pharmacokinetic Studies
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CD1 mice were administered YM-08 intravenously, and brain and plasma concentrations of the

compound were measured at various time points to determine its pharmacokinetic profile and

blood-brain barrier permeability.[1][2]

Metabolism Assay
The metabolic stability of YM-08 was assessed by incubating the compound with human liver

microsomes. The rate of metabolism and the primary sites of oxidation were determined.[1]

Conclusion
YM-08 represents a significant advancement in the development of Hsp70 inhibitors for CNS

disorders. Its neutral charge and improved physicochemical properties allow it to penetrate the

blood-brain barrier, a critical limitation of its predecessor, MKT-077.[1][2] While exhibiting

slightly lower potency in some in vitro assays compared to MKT-077, its ability to access the

CNS and reduce pathogenic tau in brain slices makes it a valuable chemical scaffold for further

optimization and development of therapies for neurodegenerative tauopathies.[1][5] However,

its rapid metabolism presents a challenge that may require further medicinal chemistry efforts

to enhance its in vivo stability.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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